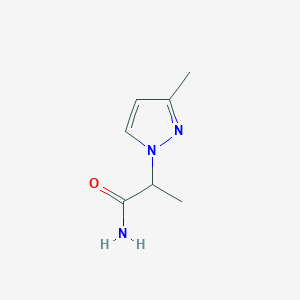

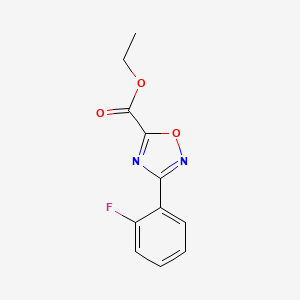

(4-溴-2-氟苯基)(3-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

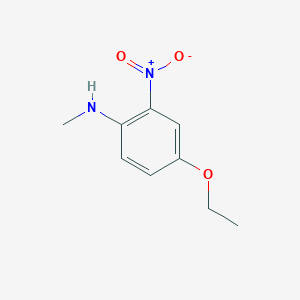

The compound "(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with bromophenol and methanone groups, which can provide insights into the chemical behavior and properties of similar compounds .

Synthesis Analysis

The synthesis of bromophenol derivatives typically involves reactions such as bromination and demethylation, as seen in the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives . Another related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was synthesized using 4-bromophenol and benzoyl chloride . Additionally, the synthesis of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one involved a reaction of various bromophenyl-containing precursors in the presence of a catalyst under microwave radiation . These methods suggest that the synthesis of the compound may also involve similar bromination and catalytic steps.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is often confirmed by X-ray crystallography. For instance, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell data . Similarly, the structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one was elucidated as triclinic with detailed crystallographic parameters . These findings suggest that the molecular structure of "(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" could also be characterized using X-ray diffraction techniques to determine its precise geometry.

Chemical Reactions Analysis

The chemical reactions involving bromophenol derivatives can lead to the formation of new functional groups and rings. For example, the synthesis of new compounds with bromine involved the formation of a pyrrole ring, which is a planar structure as revealed by X-ray analysis . This indicates that the compound may also undergo reactions that lead to the formation of new rings or functional groups, potentially affecting its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives, such as their antioxidant activities, have been studied. The synthesized bromophenols demonstrated effective antioxidant power, with phenol containing two phenolic rings and five phenolic hydroxyl groups being the most potent . The crystallographic data provided for related compounds also give insights into their density and molecular geometry . These studies suggest that "(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" may also exhibit distinct physical and chemical properties that could be explored for potential applications, such as antioxidant activity.

科学研究应用

合成和晶体学

- 类似于(4-溴-2-氟苯基)(3-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)甲酮的结构相似化合物,如甲基3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼杂环戊二烯-2-基)苯甲酸酯,已经合成并进行了分析。该过程涉及三步取代反应,并使用FTIR、NMR光谱和质谱等技术确认分子结构。这些化合物还通过X射线衍射和密度泛函理论(DFT)进行晶体学和构象分析(Huang et al., 2021)。

还原和合成研究

- 对类似化合物,如2-和3-酰基吡咯的还原进行了研究。这包括合成吡咯并[1,2-b]茚并-10-酮环系统,这可能为相关分子的反应性和化学行为提供见解(Kimbaris & Varvounis, 2000)。

新颖合成方法

- 已经探索了相关化合物的替代合成方法。例如,[4-(3-甲基-1H-吲哚-2-基)苯基]苯甲酮的新颖合成提供了关于创建结构相似化合物的高效途径的见解,这可能有助于合成(4-溴-2-氟苯基)(3-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)甲酮(Suhana & Rajeswari, 2017)。

抗菌活性

- 类似化合物,如(3-苯基-5-(1-苯基-3-芳基-1H-吡唑-4-基)-4,5-二氢-1H-吡唑-1-基)(吡啶-4-基)甲酮已经合成并进行了抗菌活性测试。这表明(4-溴-2-氟苯基)(3-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)甲酮在类似情境中可能具有潜在的生物应用(Kumar et al., 2012)。

晶体结构分析

- 已合成并分析了与所讨论化学物质有结构相关的(5-溴-2-羟基苯基)(苯基)甲酮的晶体结构,为类似化合物的物理性质和晶体学提供了宝贵的见解(Xin-mou, 2009)。

生物活性研究

- 关于哌嗪的三唑类似物的合成和生物活性研究,包括(5-甲基-1-苯基-1H-1,2,3-三唑-4-基)(4芳基哌嗪基)甲酮,揭示了抗菌活性的信息,暗示了相关化合物在生物医学应用中的潜在可能性(Nagaraj et al., 2018)。

属性

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAKJSFXJLQJDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643498 |

Source

|

| Record name | (4-Bromo-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |

CAS RN |

898749-35-4 |

Source

|

| Record name | (4-Bromo-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)

![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)

![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)